molecular formula C22H20O13 B074029 Carmine CAS No. 1343-78-8

Carmine

Cat. No.: B074029
CAS No.: 1343-78-8
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-UHFFFAOYSA-N
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Description

Cochineal is a natural dye derived from the dried bodies of female cochineal insects, specifically the species Dactylopius coccus. These insects are native to tropical and subtropical regions of the Americas and live on cacti, particularly the prickly pear cactus. The primary component of cochineal dye is carminic acid, which constitutes about 17-24% of the dried insect’s weight . Cochineal has been used for centuries to produce vibrant red, scarlet, and purple dyes for textiles, cosmetics, and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method of preparing cochineal dye involves harvesting the insects from cacti, drying them, and then extracting the carminic acid. The extraction process typically involves crushing the dried insects and treating them with an alkaline solution to purify the carminic acid .

Industrial Production Methods: In modern industrial production, cochineal insects are cultivated on cacti in controlled environments. The insects are harvested, dried, and processed to extract carminic acid. This extract is then mixed with aluminum or calcium salts to produce carmine dye . Recent advancements include attempts to produce carminic acid through genetic engineering in microbes, which could offer a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: Cochineal, primarily composed of carminic acid, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Complexing Agents: Aluminum sulfate and tin chloride.

Major Products:

Mechanism of Action

The primary active component of cochineal, carminic acid, exerts its effects through its ability to form stable complexes with metal ions. This complexation enhances the dye’s color stability and intensity. The molecular targets include proteins and other biomolecules that interact with carminic acid, leading to its widespread use in staining and dyeing applications .

Comparison with Similar Compounds

Cochineal is unique among natural dyes due to its high content of carminic acid and its ability to produce a wide range of red and purple hues. Similar compounds include:

Cochineal’s uniqueness lies in its vibrant color, stability, and natural origin, making it a preferred choice for various applications despite the availability of synthetic alternatives.

Biological Activity

Carmine, a vibrant red pigment derived from the cochineal insect (Dactylopius coccus), is primarily composed of carminic acid. It has been widely used in food, cosmetics, and pharmaceuticals due to its intense color and perceived safety. However, its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health effects.

Chemical Composition and Properties

This compound's chemical formula is C22H20O13C_{22}H_{20}O_{13} with a molecular weight of approximately 492.4 g/mol. It is known for its stability under acidic conditions and is soluble in water, which makes it suitable for various applications in food and cosmetics .

Acute and Chronic Toxicity

Several studies have assessed the toxicity of this compound through different administration routes:

  • Acute Toxicity : In one study, mice were administered lithium this compound via intraperitoneal injection. The results indicated a significant increase in embryotoxicity with resorption rates of 20% compared to 2% in control groups .
  • Chronic Toxicity : Long-term studies involving rats showed no adverse effects on body weight or pregnancy rates when administered this compound at varying doses (0, 200, 500, or 1000 mg/kg) during gestation . Notably, the highest dose group exhibited an increase in implantation sites but no teratogenic effects were observed.

Mutagenicity

This compound has been evaluated for mutagenic potential using various assays:

  • Bacterial Assays : Studies demonstrated that carminic acid was not mutagenic in the Ames test (Salmonella typhimurium) nor did it show DNA-damaging ability in the Bacillus subtilis rec-assay . These findings suggest that this compound does not pose a significant genetic risk under tested conditions.

Sensitization and Allergic Reactions

This compound has been associated with allergic reactions in sensitive individuals. A notable case involved three subjects who exhibited positive patch test results after using lip salve containing this compound. Symptoms were attributed to this compound rather than other ingredients . This highlights the need for caution regarding its use in cosmetics, particularly for individuals with sensitivities.

Case Study: Teratogenicity in Mice

A series of experiments conducted on pregnant mice revealed that lithium this compound injections on specific gestational days resulted in significant teratogenic effects. The study found that injections on days 6 to 8 led to higher malformation rates compared to controls, emphasizing critical windows during embryonic development when exposure could lead to adverse outcomes .

Long-Term Exposure Studies

In a long-term study involving rats fed diets containing this compound over 90 days, no significant changes were noted in hematological parameters or organ weights. However, some dose-related accumulation of color was observed in tissues at higher doses . This indicates that while this compound may not exert overt toxic effects at lower doses, chronic exposure could lead to bioaccumulation.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Parameter Findings
Acute Toxicity Increased embryotoxicity at high doses
Chronic Toxicity No significant adverse effects at lower doses
Mutagenicity Not mutagenic in standard assays
Allergic Reactions Positive reactions reported in sensitive individuals
Teratogenic Effects Significant malformations observed with specific exposures

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859613
Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid
Record name Carmine
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Record name Cochineal
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Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
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Solubility

1.3 mg/mL at 25 °C
Record name Carmine red
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4
Record name Carmine
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Record name Cochineal (dye)
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Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Record name Carmine
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Record name Cochineal (dye)
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Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 °C
Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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